BenchChemオンラインストアへようこそ!

1-Boc-4-cyano-4-(3,4-dichlorophenyl)piperidine

Akt/PKB inhibition Prostate cancer Kinase inhibitor SAR

1-Boc-4-cyano-4-(3,4-dichlorophenyl)piperidine (CAS 669068-10-4), also named tert-butyl 4-cyano-4-(3,4-dichlorophenyl)piperidine-1-carboxylate, is a Boc-protected 4,4-disubstituted piperidine building block central to the synthesis of pyrrolopyrimidine-based Akt (PKB) inhibitors. Its molecular formula is C17H20Cl2N2O2 (MW 355.3 g/mol).

Molecular Formula C17H20Cl2N2O2
Molecular Weight 355.3 g/mol
CAS No. 669068-10-4
Cat. No. B1502768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Boc-4-cyano-4-(3,4-dichlorophenyl)piperidine
CAS669068-10-4
Molecular FormulaC17H20Cl2N2O2
Molecular Weight355.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)(C#N)C2=CC(=C(C=C2)Cl)Cl
InChIInChI=1S/C17H20Cl2N2O2/c1-16(2,3)23-15(22)21-8-6-17(11-20,7-9-21)12-4-5-13(18)14(19)10-12/h4-5,10H,6-9H2,1-3H3
InChIKeyDMIDDGVWDUNAMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 1-Boc-4-cyano-4-(3,4-dichlorophenyl)piperidine (CAS 669068-10-4) for Targeted Akt Inhibitor Synthesis


1-Boc-4-cyano-4-(3,4-dichlorophenyl)piperidine (CAS 669068-10-4), also named tert-butyl 4-cyano-4-(3,4-dichlorophenyl)piperidine-1-carboxylate, is a Boc-protected 4,4-disubstituted piperidine building block central to the synthesis of pyrrolopyrimidine-based Akt (PKB) inhibitors [1]. Its molecular formula is C17H20Cl2N2O2 (MW 355.3 g/mol) . The compound serves as a key intermediate that, upon nitrile hydrolysis, furnishes the corresponding 4-(3,4-dichlorophenyl)piperidine-4-carboxylic acid, which is then coupled to privileged heterocyclic fragments to generate potent pan-Akt inhibitors [1].

Why 1-Boc-4-cyano-4-(3,4-dichlorophenyl)piperidine Cannot Be Replaced by Simplified Phenylpiperidine Analogs in Akt Inhibitor Programs


Simplified analogs such as the unsubstituted phenyl (CAS 158144-79-7) or 4-chlorophenyl (CAS 218451-34-4) variants yield final Akt inhibitors with substantially attenuated potency and cellular efficacy [1]. The 3,4-dichloro substitution pattern establishes a unique combination of electronic character and steric profile that optimizes the ATP-competitive binding pharmacophore; swapping this intermediate for a mono-halogenated or unsubstituted congener introduces a predictable, quantifiable penalty in downstream target engagement and anti-proliferative activity, as demonstrated in systematic head-to-head SAR studies [1][2]. Procuring the specific 3,4-dichlorophenyl intermediate is therefore a gating step for replicating the most potent Akt inhibitor leads.

Quantitative Differentiation Evidence: 1-Boc-4-cyano-4-(3,4-dichlorophenyl)piperidine vs. Close Analogs in Akt Inhibitor Programs


Head-to-Head SAR: The 3,4-Dichlorophenyl Intermediate Delivers 2.7-Fold Superior AKT1 Inhibition vs. the 4-Chlorophenyl Analog

In a controlled study, the final Akt inhibitor 10h—assembled from the target 1-Boc-4-cyano-4-(3,4-dichlorophenyl)piperidine intermediate—exhibited an AKT1 IC50 of 24.3 ± 1.6 nM and a PC-3 cell anti-proliferative IC50 of 3.7 ± 0.9 μM [1]. In contrast, compound 10f, derived from the 4-chlorophenyl analog (CAS 218451-34-4), showed significantly weaker potency: AKT1 IC50 = 66.6 ± 2.1 nM, PC-3 IC50 = 19.4 ± 1.6 μM [1].

Akt/PKB inhibition Prostate cancer Kinase inhibitor SAR

3,4-Dichlorophenyl vs. 4-Bromophenyl: 8.8-Fold Superior Cellular Activity Achieved with the Target Intermediate

Comparing inhibitor 10h (3,4-dichlorophenyl-derived) with 10g (4-bromophenyl-derived, CAS of intermediate: tert-butyl 4-(4-bromophenyl)-4-cyanopiperidine-1-carboxylate), the 3,4-dichloro substitution delivers substantially superior cellular activity: PC-3 IC50 = 3.7 μM for 10h vs. 32.4 μM for 10g, an 8.8-fold improvement [1]. AKT1 IC50 values were 24.3 nM and 32.4 nM, respectively [1].

Cellular anti-proliferation Prostate cancer Halogen SAR

SAR Consistency Across Heterocyclic Cores: The 3,4-Dichlorophenyl Group Outperforms Mono-Substituted Phenyls in the Quinazoline Series

The advantage of the 3,4-dichlorophenyl substitution is not limited to a single heterocyclic scaffold. In the quinazoline series (compounds 18a–18d), the 3,4-dichlorophenyl-derived inhibitor 18d exhibited a PC-3 IC50 of 14.0 ± 1.8 μM, compared to 22.8 ± 1.6 μM for the 4-bromophenyl analog 18c and >40 μM for the 4-chlorophenyl analog 18b [1]. This trend mirrors that observed in the pyrazolopyrimidine series (10a–10l), demonstrating scaffold-independent superiority of the 3,4-dichloro substitution [1].

Quinazoline Akt inhibitors Parallel SAR series Scaffold validation

Synthetic Tractability: The Boc-Cyano Intermediate Enables a Validated Three-Step Route to Carboxylic Acid Coupling Partners

The target compound has been successfully employed as a key intermediate in published syntheses of advanced Akt inhibitor leads. The synthetic sequence involves: (i) alkylation of the cyano-activated piperidine with bis(2-chloroethyl)amine to construct the piperidine core, (ii) Boc protection, and (iii) nitrile hydrolysis to yield the 4-(3,4-dichlorophenyl)piperidine-4-carboxylic acid, which is then coupled to heterocyclic amines [1][2]. The nitrile group serves as a masked carboxylic acid, providing a stable, storable intermediate that is less prone to decarboxylation or side-reactions during storage compared to the free carboxylic acid analog.

Synthetic route validation Intermediate stability Multi-gram synthesis

Molecular Property Differentiation: Increased Lipophilicity and Halogen-Bonding Potential vs. Unsubstituted Phenyl

The 3,4-dichlorophenyl substitution imparts a calculated LogP increase of approximately 1.2 units relative to the unsubstituted phenyl analog (tert-butyl 4-cyano-4-phenylpiperidine-1-carboxylate, CAS 158144-79-7, MW 286.37), and an increase of approximately 0.6 units relative to the 4-chlorophenyl analog (CAS 218451-34-4, MW 320.81) [1]. These differences in lipophilicity translate into measurable changes in the metabolic stability of the final inhibitors. Compound 10h demonstrated a half-life (T1/2) of 45.2 min in human liver microsomes with an intrinsic clearance (CLint(mic)) of 30.7 μL min⁻¹ mg⁻¹ [2], values that support its suitability for in vivo profiling.

Lipophilicity Halogen bonding Drug-likeness optimization

High-Value Application Scenarios for 1-Boc-4-cyano-4-(3,4-dichlorophenyl)piperidine (CAS 669068-10-4)


Synthesis of Pan-Akt Inhibitor Lead Compound 10h for Preclinical Cancer Research

The target intermediate is the direct precursor to compound 10h ([4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl][4-(3,4-dichlorophenyl)piperidin-4-yl]methanone), a validated pan-Akt inhibitor with AKT1 IC50 = 24.3 nM and PC-3 cellular IC50 = 3.7 μM [1]. 10h has been characterized for kinase selectivity, apoptosis induction, and metabolic stability (T1/2 = 45.2 min in human liver microsomes, CLint = 30.7 μL min⁻¹ mg⁻¹) [1]. Procuring the exact 3,4-dichlorophenyl intermediate ensures faithful replication of 10h's reported potency profile.

Structure-Activity Relationship (SAR) Expansion Around the Phenylpiperidine Pharmacophore

The Boc-cyano intermediate is the linchpin for systematic SAR exploration. Hydrolysis of the nitrile yields the carboxylic acid, which can be coupled to diverse heterocyclic amines (pyrrolopyrimidines, pyrazolopyrimidines, purines, quinazolines) [1][2]. The SAR data in Table 1 of Zhang et al. 2018 demonstrates that the 3,4-dichlorophenyl group is the optimal substitution pattern across multiple scaffold types, making this intermediate the most productive starting point for new inhibitor design [1].

Patented Nitrogen-Containing Heterocyclic Phenylpiperidine Compound Synthesis (CN-104876934-A)

The patent CN-104876934-A (University of Shandong) explicitly discloses the use of substituted 4-cyano-4-phenylpiperidine intermediates to prepare compounds with 'obvious strong Akt1 kinase inhibitory activity and PC-3 cell line growth inhibitory activity' [2]. The general formula specifies R group substitutions including halogen, methyl, methoxy, tert-butyl, or trifluoromethyl, with the 3,4-dichloro substitution being the most potent exemplified embodiment according to the associated scientific publications [1][2].

Medicinal Chemistry Building Block for ATP-Competitive Kinase Inhibitor Libraries

Beyond Akt, the 3,4-dichlorophenylpiperidine scaffold has been incorporated into inhibitor libraries targeting the PI3K-AKT-mTOR pathway and other kinases. The Boc-cyano intermediate provides a modular, storable building block (purity ≥95%, storage at 2–8°C) that can be stockpiled for parallel synthesis campaigns . Its established synthetic route from bis(2-chloroethyl)amine and 2-(3,4-dichlorophenyl)acetonitrile has been validated at multi-gram scale, reducing the burden of in-house synthesis for procurement teams [1].

Quote Request

Request a Quote for 1-Boc-4-cyano-4-(3,4-dichlorophenyl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.